L-LYSINE:2HCL (4,4,5,5-D4,) chemical properties
L-LYSINE:2HCL (4,4,5,5-D4,) chemical properties
Chemical Properties, Proteomic Applications, and Experimental Protocols [1][2][3]
Part 1: Executive Summary
L-Lysine:2HCl (4,4,5,5-D4) is a stable isotope-labeled isotopologue of the essential amino acid L-lysine, specifically engineered for quantitative proteomics and metabolic tracking.[1] Characterized by the substitution of four hydrogen atoms with deuterium at the γ (gamma) and δ (delta) carbon positions, this compound introduces a precise +4.025 Da mass shift relative to its unlabeled counterpart.[1][3]
This guide provides a rigorous technical analysis of L-Lysine-D4, focusing on its critical role in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . Unlike radioisotopes, the deuterium label is non-radioactive and chemically stable, preventing back-exchange with solvent protons due to the aliphatic positioning of the deuterium atoms.[1][3] The dihydrochloride (2HCl) salt form is selected to maximize aqueous solubility and shelf-life stability, ensuring consistent bioavailability in cell culture media.[1][3]
Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]
The utility of L-Lysine-D4 relies on its high isotopic purity and specific physiochemical characteristics.[1][3] The following data consolidates the core properties required for experimental design.
Table 1: Physicochemical Specifications
| Property | Specification | Technical Note |
| Chemical Name | L-Lysine-4,4,5,5-d4 dihydrochloride | The "2HCl" denotes the dihydrochloride salt.[1][2][3][4] |
| CAS Number | 203633-22-1 | Specific to the 2HCl, D4-labeled form.[1][2][3][5] |
| Molecular Formula | C₆H₁₀D₄N₂O₂[1][2][3] · 2HCl | Free base MW is lower; 2HCl adds stability.[1][3] |
| Molecular Weight | 223.13 g/mol | Unlabeled L-Lysine:2HCl is ~219.11 g/mol .[1][3] |
| Mass Shift | +4.0251 Da | Detectable via high-resolution MS (Orbitrap/TOF).[1][3] |
| Isotopic Purity | ≥ 98 atom % D | Critical to prevent isotopic envelope overlap.[1][3] |
| Solubility | Water (>50 mg/mL) | Highly soluble; suitable for preparing 100x stocks.[1][3] |
| Melting Point | 263–264 °C (dec.)[1][3][6] | Indicates high thermal stability prior to decomposition.[1][3] |
| pKa Values | α-COOH: 2.18, α-NH₃⁺: 8.95, ε-NH₃⁺: 10.53 | Assumed identical to unlabeled Lysine.[1][3] |
Mechanistic Insight: Why 4,4,5,5-D4?
The choice of the 4,4,5,5 positions (gamma and delta carbons) for deuteration is deliberate and critical for Scientific Integrity :
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Non-Exchangeable Labeling: Protons attached to nitrogen (amine groups) or oxygen (carboxyl groups) rapidly exchange with solvent water protons.[1][3] If deuterium were placed there, the label would be lost in aqueous media.[1] The C-D bonds at positions 4 and 5 are aliphatic and chemically inert under physiological conditions, ensuring the mass tag remains permanent.[1]
-
Retention Time Stability: Deuterium can slightly alter the hydrophobicity of a molecule, potentially causing a "chromatographic shift" where the heavy peptide elutes earlier than the light peptide.[1] Placing the deuterium atoms on the side chain minimizes (though does not entirely eliminate) this shift compared to alpha-carbon deuteration, facilitating accurate co-elution and quantification in LC-MS.[1][3]
Part 3: Mechanistic Utility in Proteomics (SILAC)
The primary application of L-Lysine-D4 is in SILAC , a metabolic labeling strategy that encodes cellular proteomes with a mass signature.[1][2][3]
The SILAC Workflow Logic
In a typical "2-state" SILAC experiment, two cell populations are grown:
-
Condition A (Light): Grown in media containing natural L-Lysine (Lys-0).[1][3]
-
Condition B (Heavy): Grown in media containing L-Lysine-D4 (Lys-4).[3]
After 5–6 cell doublings, the heavy lysine is fully incorporated (>95%) into the proteome.[3] The populations are mixed 1:1, lysed, and digested with Trypsin.[1] Trypsin cleaves specifically at the C-terminus of Lysine and Arginine.[1][3] Consequently, every lysine-containing peptide from Condition B will carry a +4 Da mass shift, appearing as a distinct doublet in the Mass Spectrometer.[1][3]
Visualization: SILAC Experimental Architecture
Caption: Logical flow of a SILAC experiment using L-Lysine-D4. The parallel culture phase ensures complete proteome encoding before mixing reduces technical variance.[1][3]
Part 4: Experimental Protocols
Protocol A: Preparation of SILAC Media
Causality: Standard DMEM contains unlabeled lysine.[1] You must use "Lysine/Arginine-deficient" DMEM and reconstitute it with the specific isotope to prevent label dilution.[1]
-
Reagents:
-
Procedure:
-
Add 10% v/v dFBS to the SILAC-DMEM.[3]
-
Heavy Media: Add L-Lysine-D4 to a final concentration of 0.4 mM (approx. 73 mg/L, adjusted for the specific cell line's needs).
-
Light Media: Add Unlabeled L-Lysine to the same concentration.[1][3]
-
Add L-Arginine to both (typically 0.4 mM or 84 mg/L) to prevent auxotrophic stress.[1][3]
-
Protocol B: Self-Validating Incorporation Check
Trustworthiness: Never proceed to a full-scale experiment without validating labeling efficiency. Incomplete labeling leads to skewed ratios.[1][3]
-
Culture: Grow cells in Heavy media for 5 passages.
-
Harvest: Collect a small pellet (~10^6 cells).
-
Process: Lyse and digest using the standard Trypsin protocol.
-
Analyze: Run a short LC-MS gradient (30 min).
-
Validation Logic:
Part 5: Quality Control & Troubleshooting
The Arginine-to-Proline Conversion Issue
While L-Lysine-D4 is chemically stable, a metabolic artifact can occur in cell culture known as "Arginine-to-Proline conversion."[1][3][7] Although this primarily affects Arginine labels, it is relevant here because Lysine and Arginine are almost always used together in SILAC.[1]
-
Problem: Cells may metabolize heavy Arginine into heavy Proline, creating satellite peaks that complicate quantitation.[1][7]
-
Solution: If using Heavy Arginine alongside Lys-D4, titrate the Arginine concentration down or add unlabeled Proline (200 mg/L) to the media to feedback-inhibit the synthesis pathway.[1][7]
H-D Exchange Risks[1][3]
-
Storage: Store the lyophilized powder at room temperature in a desiccator. Once solubilized in water, store at -20°C.
-
pH Stability: The C-D bonds at 4,4,5,5 are stable across the standard pH range (2–10) used in proteomics.[1] Avoid extreme conditions (boiling in strong acid/base) for prolonged periods, although the label is generally robust.[1][3]
References
-
Creative Biolabs. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC (CAT#: GLJF-0225-HX26).[1][2][3] Retrieved from [Link][1][3]
Sources
- 1. L -Lysine-4,4,5,5-d4 D 98atom , 98 CP 284664-96-6 [sigmaaldrich.com]
- 2. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC - Creative Biolabs [creative-biolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DL-赖氨酸-4,4,5,5-d4 二盐酸盐 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. isotope.com [isotope.com]
- 6. L-LYSINE-4,4,5,5-D4 HCL CAS#: 284664-96-6 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
